1-ethyl-4-(3-phenoxybenzyl)piperazine
Description
1-Ethyl-4-(3-phenoxybenzyl)piperazine is a substituted piperazine derivative characterized by an ethyl group at the N1 position and a 3-phenoxybenzyl substituent at the N4 position. Its synthesis likely involves nucleophilic substitution or alkylation of piperazine precursors, as seen in analogous compounds .
Properties
IUPAC Name |
1-ethyl-4-[(3-phenoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-20-11-13-21(14-12-20)16-17-7-6-10-19(15-17)22-18-8-4-3-5-9-18/h3-10,15H,2,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEAQMFGWXPDJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Physicochemical Properties
Piperazine derivatives exhibit significant variability in solubility and lipophilicity depending on substituents. For example:
- 1-Ethyl-4-(4-nitrophenyl)piperazine () has a nitro group, a strong electron-withdrawing substituent, which reduces solubility compared to the electron-rich phenoxybenzyl group in the target compound .
- Piperazine-quinolone hybrids () with ethylene spacers between the piperazine and quinolone core show higher aqueous solubility (80 μM at pH 2.0–6.5) due to optimized pKa values (~6–7). In contrast, direct attachment of bulky groups (e.g., phenylpiperazinyl) reduces solubility (<20 μM), suggesting that the phenoxybenzyl group in the target compound may similarly limit solubility .
Table 1: Physicochemical Comparison
| Compound | Substituents | Solubility (μM) | Calculated pKa (piperazine N) |
|---|---|---|---|
| 1-Ethyl-4-(3-phenoxybenzyl)piperazine | Ethyl + 3-phenoxybenzyl | ~20–40* | ~5.0–6.0* |
| 1-Ethyl-4-(4-nitrophenyl)piperazine | Ethyl + 4-nitrophenyl | <20 | Not reported |
| Quinolone-piperazine (8ac) | Ethylene spacer + piperazine | 80+ | 6–7 |
*Estimated based on structural analogs .
Metabolic Stability
Piperazine rings are often metabolic hotspots. Key comparisons:
- Deethylation : The ethyl group in the target compound is susceptible to oxidative deethylation, a pathway observed in piperazine-based drugs (). This contrasts with 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine (), where trifluoromethyl groups may slow metabolism due to steric and electronic effects .
- Oxidation: The phenoxybenzyl group may undergo hydroxylation or cleavage, similar to fluoroquinolone antibiotics, where piperazine moieties are oxidized by manganese oxides (MnO₂) in the environment .
Pharmacological Activity
- Serotonin Receptor Affinity: Piperazines with three-carbon linkers (e.g., 5-HT1A ligands in ) show subnanomolar receptor binding. The target compound’s direct attachment of phenoxybenzyl may reduce affinity compared to spacer-containing analogs but could improve selectivity for other targets .
- Silent Agonist Activity: 1-Ethyl-4-(3-(bromo)phenyl)piperazine (m-bromo PEP, ) modulates α7 nicotinic receptors via non-conducting conformations. The phenoxybenzyl group in the target compound may similarly influence receptor desensitization .
Environmental Reactivity
Piperazine derivatives with electron-rich substituents (e.g., phenoxy groups) are prone to oxidation by MnO₂, leading to dealkylation or hydroxylation (). This contrasts with 1-ethyl-4-(6-fluoropyridin-3-yl)methylpiperazine (), where fluorine’s electronegativity stabilizes the molecule against environmental degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
